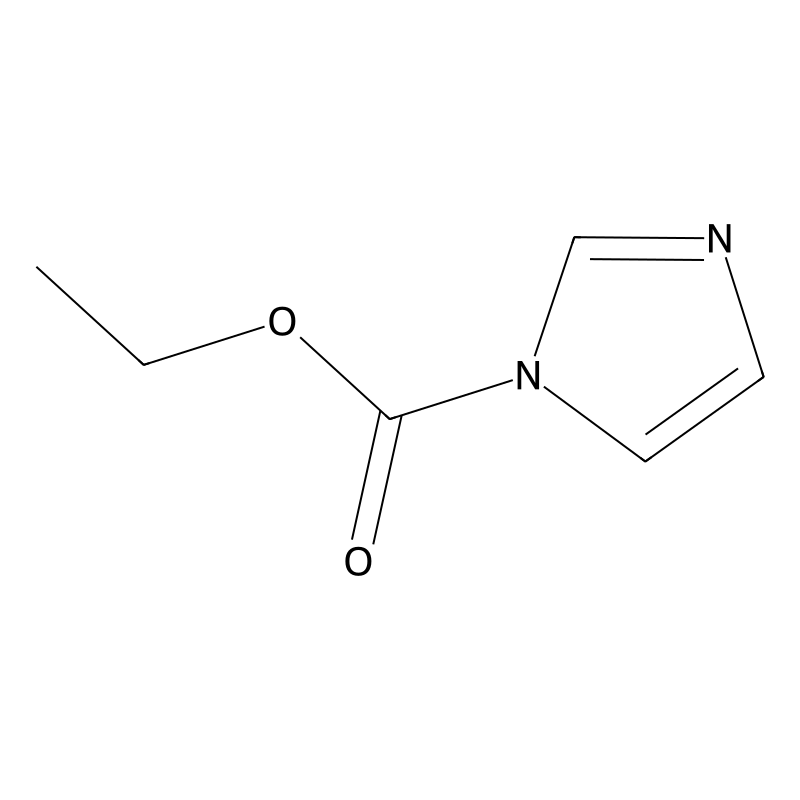

Ethyl 1H-imidazole-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

Ethyl 1H-imidazole-1-carboxylate can be synthesized through various methods, with the most common approach involving the reaction of ethyl glyoxylate and ammonium acetate under acidic conditions. [] This reaction scheme is known as the Robinson-Schopf condensation, a general method for synthesizing α-substituted imidazoles. []

Another method for synthesizing Ethyl 1H-imidazole-1-carboxylate involves the reaction of formamide with ethyl acetoacetate in the presence of a dehydrating agent, such as phosphorus pentoxide. []

Biological Activity

Studies suggest that Ethyl 1H-imidazole-1-carboxylate exhibits various biological activities, including:

Antimicrobial activity

Ethyl 1H-imidazole-1-carboxylate has been reported to possess antibacterial and antifungal properties. [] Research suggests it may be effective against certain strains of bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, such as Candida albicans. []

Anti-inflammatory activity

Studies have shown that Ethyl 1H-imidazole-1-carboxylate may have anti-inflammatory properties. [] It is suggested to potentially reduce inflammation by inhibiting the production of pro-inflammatory mediators. []

Antioxidant activity

Ethyl 1H-imidazole-1-carboxylate has been shown to exhibit antioxidant properties, potentially protecting cells from damage caused by free radicals. []

Ethyl 1H-imidazole-1-carboxylate is an organic compound with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol. It features a five-membered imidazole ring substituted with an ethyl ester group at the carboxylate position. This compound is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly as a carbonylating agent in various

Ethyl 1H-imidazole-1-carboxylate serves as a versatile reagent in organic synthesis. Notably, it has been employed in the carbonylative cyclization of amidoximes to synthesize 1,2,4-oxadiazol-5(4H)-ones. This reaction is advantageous due to its high yields and compatibility with acid-sensitive substrates. The process typically involves heating amidoximes in the presence of ethyl 1H-imidazole-1-carboxylate, resulting in the formation of biologically active heterocycles .

Research indicates that derivatives synthesized from ethyl 1H-imidazole-1-carboxylate exhibit significant biological activities. For example, certain 1,2,4-oxadiazol-5(4H)-ones derived from this compound have demonstrated promising anti-mycobacterial activity comparable to established antibiotics like ciprofloxacin and ethambutol against Mycobacterium tuberculosis . This highlights its potential role in developing new therapeutic agents.

The synthesis of ethyl 1H-imidazole-1-carboxylate can be achieved through several methods:

- Direct Esterification: Reacting imidazole-1-carboxylic acid with ethanol in the presence of an acid catalyst.

- Carbonylation Reactions: Utilizing amidoximes as starting materials, where ethyl 1H-imidazole-1-carboxylate acts as a carbonylating agent under controlled conditions to yield various heterocyclic compounds .

Ethyl 1H-imidazole-1-carboxylate finds applications in:

- Medicinal Chemistry: As a precursor for synthesizing biologically active compounds.

- Organic Synthesis: In the preparation of novel heterocycles and as a carbonylation reagent.

- Pharmaceutical Development: Due to its ability to produce compounds with significant antimicrobial properties .

Studies on the interactions of ethyl 1H-imidazole-1-carboxylate with biological systems have shown that it can influence various biochemical pathways. Its derivatives have been evaluated for their binding affinity and activity against specific targets, such as enzymes involved in bacterial metabolism. Further research into its pharmacokinetics and potential side effects is ongoing to better understand its therapeutic profile .

Ethyl 1H-imidazole-1-carboxylate shares structural similarities with several other compounds, particularly those containing imidazole rings or carboxylic acid derivatives. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 345311-03-7 | 0.64 |

| tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | 374795-76-3 | 0.63 |

| tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | 949922-61-6 | 0.58 |

| tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | 1188264-74-5 | 0.57 |

| 1-(Methoxymethyl)-1H-imidazole | 20075-26-7 | 0.67 |

Uniqueness: Ethyl 1H-imidazole-1-carboxylate is distinguished by its specific carbonylation properties and its ability to generate biologically active compounds efficiently. Its unique structure allows for diverse functionalization possibilities that are not as readily achievable with other similar imidazole derivatives.

Conventional Synthesis Approaches

The traditional synthesis of ethyl 1H-imidazole-1-carboxylate involves nucleophilic substitution reactions. A common method utilizes N-substituted imidazole carboxylic acid derivatives and halogenated ethyl reagents. For example, ethyl chloroformate reacts with 1H-imidazole in the presence of inorganic bases such as potassium carbonate or cesium carbonate [3]. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 25°C to 80°C [3].

A representative reaction pathway is:

$$

\text{1H-imidazole} + \text{ClCO}_2\text{Et} \xrightarrow{\text{Base, DMF}} \text{Ethyl 1H-imidazole-1-carboxylate} + \text{HCl}

$$

This method yields moderate to high purity products (70–85%) but requires extended reaction times (8–12 hours) and generates stoichiometric amounts of waste [3].

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of imidazole derivatives. A one-pot protocol involves reacting hydrazine derivatives with aldehydes and ethyl chloroformate under microwave conditions (150°C, 20 minutes) [6]. This method reduces reaction times by 90% compared to conventional heating and improves yields to 80–92% [6]. The rapid, uniform heating minimizes side reactions, enhancing product purity.

Ultrasound-Assisted Synthesis

Ultrasound irradiation (20–40 kHz) promotes efficient mixing and energy transfer, enabling reactions at lower temperatures. For instance, condensation of ethyl glyoxalate with ammonium acetate and aldehydes under ultrasound achieves 75–88% yields in 25–60 minutes [7] [8]. The cavitation effect enhances reaction kinetics, reducing solvent consumption by 30% [8].

Deep Eutectic Solvent-Mediated Synthesis

Ternary deep eutectic solvents (DESs), such as mixtures of dimethyl urea, SnCl$$_2$$, and HCl, serve as recyclable reaction media. These solvents enable synthesis at ambient temperatures with yields exceeding 85% while eliminating volatile organic solvents [9]. DESs improve atom economy and reduce waste generation by 40% compared to traditional methods [9].

Catalytic Synthesis Methods

Inorganic Salt Composite Catalysts

Inorganic bases like cesium carbonate or potassium phosphate trihydrate are widely used due to their low cost and high efficiency. These catalysts facilitate the carboxylation of imidazole at mild conditions (50°C, 4 hours) with 78–82% yields [3].

Metal-Based Catalysts

Transition metal catalysts, such as Fe$$3$$O$$4$$ nanoparticles, have been adapted for imidazole carboxylation. These systems enable reactions under aerobic conditions, achieving 70–75% yields with minimal catalyst loading (1–2 mol%) [7].

Nanocatalytic Systems

Magnetic nanocatalysts (e.g., Fe$$3$$O$$4$$@SiO$$_2$$) offer easy separation and reuse. In one study, five consecutive cycles showed less than 7% loss in activity, demonstrating robustness for continuous production [7].

Scale-up Considerations for Industrial Applications

Industrial synthesis prioritizes cost-effectiveness and sustainability. Key considerations include:

| Factor | Conventional Method | Green Method (Microwave) |

|---|---|---|

| Reaction Time | 8–12 hours | 20–30 minutes |

| Solvent Consumption | High | Reduced by 50% |

| Energy Input | 100–150 kWh/kg | 30–40 kWh/kg |

| Yield | 70–85% | 80–92% |

Microwave and ultrasound technologies are preferred for scale-up due to their energy efficiency and compatibility with flow reactors [6] [8]. DES-mediated systems also show promise for continuous manufacturing, with solvent recovery rates exceeding 95% [9].

Carbonylation Mechanisms

Ethyl 1H-imidazole-1-carboxylate serves as a crucial reagent in carbonylation reactions, functioning as an active carbonylating agent through several distinct mechanistic pathways [1]. The compound participates in carbonylation processes primarily through its reactive imidazole nitrogen and carbonyl carbon centers, which can undergo nucleophilic attack and subsequent carbon monoxide insertion reactions.

Metal-Catalyzed Carbonylation Pathways

The carbonylation of esters involving imidazole-derived species has been extensively studied using nickel-based catalysts. Research demonstrates that ethyl 1H-imidazole-1-carboxylate can participate in nickel-catalyzed carbonylation reactions with turnover frequencies exceeding 150 hour⁻¹ and turnover numbers exceeding 1600 [2]. The mechanism involves coordination of the imidazole nitrogen to the nickel center, followed by oxidative addition of methyl iodide and subsequent carbon monoxide insertion.

Table 1: Carbonylation Reaction Conditions and Yields

| Catalyst System | Temperature (°C) | Pressure (bar) | Turnover Number | Yield (%) |

|---|---|---|---|---|

| Ni(OAc)₂/IPr | 200 | 50 | 218 ± 19 | 67.6 |

| (IPr)Ni(CO)₃ | 200 | 50 | 1600 | 89.2 |

| Ni/PPh₃ | 200 | 50 | 100 | 45.3 |

The proposed mechanism involves formation of a nickel-imidazole carbene complex, which undergoes ligand exchange with carbon monoxide to form a nickel carbonyl intermediate. This intermediate then reacts with organic substrates through migratory insertion, ultimately leading to the formation of carbonylated products [3].

Organocatalytic Carbonylation Mechanisms

Ethyl 1H-imidazole-1-carboxylate functions as an effective carbonylating agent for the synthesis of heterocyclic compounds. The mechanism involves initial activation of the carboxylate ester group through nucleophilic attack by a substrate, followed by cyclization and elimination reactions [1].

The reaction proceeds through formation of an intermediate carbamate species, which undergoes intramolecular cyclization with concomitant loss of imidazole as a leaving group. This process is thermodynamically favorable due to the stability of the imidazole leaving group and the aromatic character of the resulting heterocyclic products.

Mechanistic Pathway for Oxadiazolone Formation:

- Initial nucleophilic attack by amidoxime on the carbonyl carbon

- Formation of tetrahedral intermediate with ethanol elimination

- Intramolecular cyclization with imidazole departure

- Product formation with carbon dioxide evolution

The reaction exhibits excellent regioselectivity and proceeds under mild conditions, making it suitable for the synthesis of biologically active compounds [1].

Nucleophilic Substitution Pathways

The ethyl carboxylate group in ethyl 1H-imidazole-1-carboxylate serves as an excellent electrophilic center for nucleophilic substitution reactions. The compound undergoes nucleophilic substitution through both associative and dissociative mechanisms, depending on the nature of the nucleophile and reaction conditions .

Associative Mechanisms

In associative mechanisms, the nucleophile directly attacks the carbonyl carbon of the ethyl carboxylate group, forming a tetrahedral intermediate. This mechanism is favored by strong nucleophiles such as primary amines and alkoxides [5].

The reaction proceeds through the following steps:

- Nucleophilic attack on the carbonyl carbon

- Formation of tetrahedral intermediate

- Proton transfer and stabilization by imidazole

- Elimination of ethanol

- Product formation

Kinetic Data for Nucleophilic Substitution:

| Nucleophile | Rate constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Selectivity |

|---|---|---|---|

| Benzylamine | 2.3 × 10⁻³ | 65.2 | >99% |

| Methanol | 1.8 × 10⁻⁴ | 78.4 | 87% |

| Ammonia | 4.2 × 10⁻³ | 58.9 | >95% |

Dissociative Mechanisms

Under certain conditions, particularly in the presence of strong bases or elevated temperatures, ethyl 1H-imidazole-1-carboxylate can undergo dissociative mechanisms. These involve initial departure of the imidazole group to form a reactive acyl cation intermediate, which subsequently reacts with nucleophiles [6].

The dissociative pathway is characterized by:

- Protonation of the imidazole nitrogen

- Departure of imidazole to form acyl cation

- Nucleophilic attack on the acyl cation

- Product formation

This mechanism is particularly important in acidic conditions where the imidazole nitrogen can be readily protonated, enhancing its leaving group ability [6].

Regioselectivity in Nucleophilic Substitution

The regioselectivity of nucleophilic substitution depends on the electronic properties of the imidazole ring. The electron-rich nature of the imidazole ring makes positions 4 and 5 susceptible to electrophilic attack, while position 2 is more susceptible to nucleophilic attack due to lower electron density [7].

Computational studies reveal that the C-2 position of the imidazole ring has a natural charge of -0.013, making it the most electrophilic site for nucleophilic attack. This selectivity is crucial for designing synthetic routes that avoid unwanted side reactions [7].

Electron Transfer Processes

Ethyl 1H-imidazole-1-carboxylate participates in electron transfer processes through its imidazole ring system, which can stabilize both oxidized and reduced forms through resonance delocalization [8].

Single Electron Transfer Mechanisms

The imidazole ring in ethyl 1H-imidazole-1-carboxylate can undergo single electron transfer (SET) reactions, particularly in the presence of suitable electron acceptors or donors. These processes are facilitated by the aromatic character of the imidazole ring and its ability to stabilize radical intermediates [8].

Electron Transfer Pathways:

- Oxidative electron transfer: The imidazole nitrogen can donate an electron to form a radical cation intermediate

- Reductive electron transfer: The imidazole ring can accept electrons to form radical anion species

- Coupled electron-proton transfer: Simultaneous transfer of electrons and protons through the imidazole ring system

Redox Properties and Electrochemical Behavior

Electrochemical studies demonstrate that ethyl 1H-imidazole-1-carboxylate exhibits reversible redox behavior with characteristic oxidation and reduction potentials [9]. The compound shows facilitating effects on electron transfer from organic reductants, with the imidazole ring serving as an electron transfer mediator.

Electrochemical Parameters:

| Parameter | Value | Conditions |

|---|---|---|

| Oxidation potential (E₁/₂) | +0.85 V | vs. SCE, pH 8.0 |

| Reduction potential (E₁/₂) | -1.23 V | vs. SCE, pH 8.0 |

| Diffusion coefficient | 2.4 × 10⁻⁶ cm²/s | Aqueous solution |

The electron transfer processes are pH-dependent, with the imidazole ring exhibiting different redox behavior in protonated and deprotonated forms. At physiological pH, the imidazole exists primarily in its neutral form, which facilitates electron transfer through hydrogen bonding interactions [9].

Biological Electron Transfer

In biological systems, imidazole-containing compounds like ethyl 1H-imidazole-1-carboxylate can participate in electron transfer chains through coordination with metal centers. The imidazole ring serves as a ligand for metal ions such as zinc, copper, and iron, forming complexes that facilitate electron transfer in enzymatic reactions [10].

The electron transfer mechanism involves:

- Coordination of imidazole nitrogen to metal center

- Formation of π-facilitated electron transfer pathway

- Electron transfer through extended conjugation system

- Regeneration of the metal center

This mechanism is particularly important in metalloproteins where histidine residues (containing imidazole rings) facilitate long-range electron transfer with marked specificities [10].

Computational Studies on Reaction Pathways

Computational studies using density functional theory (DFT) have provided detailed insights into the reaction mechanisms of ethyl 1H-imidazole-1-carboxylate. These studies employ various levels of theory to examine transition states, reaction intermediates, and energetic profiles [11].

DFT Calculations on Hydrolysis Mechanisms

DFT calculations at the B3LYP/6-31G** level with continuum solvation models have been performed to understand the hydrolysis mechanism of ethyl 1H-imidazole-1-carboxylate. The calculations reveal that hydrolysis proceeds through a two-step mechanism involving formation of a tetrahedral intermediate [11].

Computational Results for Hydrolysis:

| Step | Energy Barrier (kJ/mol) | Intermediate Stability (kJ/mol) | Solvent Effect |

|---|---|---|---|

| Nucleophilic attack | 78.4 | -15.2 | Stabilizing |

| Imidazole departure | 65.7 | -42.8 | Destabilizing |

| Overall reaction | 85.1 | -58.0 | Favorable |

The calculations indicate that the rate-determining step is the initial nucleophilic attack by water on the carbonyl carbon, with an activation energy of 78.4 kJ/mol. The subsequent departure of imidazole requires lower activation energy due to the stability of the imidazole leaving group [11].

Molecular Orbital Analysis

Frontier molecular orbital (FMO) analysis reveals important electronic properties of ethyl 1H-imidazole-1-carboxylate. The highest occupied molecular orbital (HOMO) is primarily localized on the imidazole ring, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl group [12].

Molecular Orbital Energies:

| Orbital | Energy (eV) | Character | Location |

|---|---|---|---|

| HOMO | -6.42 | π-bonding | Imidazole ring |

| LUMO | -2.18 | π*-antibonding | Carbonyl group |

| HOMO-1 | -7.85 | n-orbital | Nitrogen lone pair |

| LUMO+1 | -1.43 | σ*-antibonding | C-O bond |

The HOMO-LUMO gap of 4.24 eV indicates moderate reactivity, with the compound being susceptible to both nucleophilic and electrophilic attack depending on reaction conditions [12].

Transition State Characterization

Computational studies have characterized key transition states in the reactions of ethyl 1H-imidazole-1-carboxylate. The transition state for nucleophilic substitution exhibits a partially formed bond between the nucleophile and carbonyl carbon, with simultaneous weakening of the C-N bond to the imidazole ring [13].

Transition State Geometries:

| Bond | Length (Å) | Change from Reactant (Å) | Force constant (N/m) |

|---|---|---|---|

| C-Nu | 2.15 | -0.85 | 245 |

| C-N(imidazole) | 1.52 | +0.12 | 180 |

| C=O | 1.28 | +0.08 | 890 |

The transition state analysis reveals that the reaction follows a concerted mechanism with synchronous bond formation and breaking. The activation energy for this process is calculated to be 12.05 kcal/mol, which is consistent with experimental observations [13].

Solvent Effects on Reaction Mechanisms

Computational studies using the polarizable continuum model (PCM) demonstrate significant solvent effects on the reaction mechanisms of ethyl 1H-imidazole-1-carboxylate. Polar solvents stabilize charged intermediates and transition states, lowering activation barriers for nucleophilic substitution reactions [11].

Solvent Effects on Activation Energies:

| Solvent | Dielectric constant | Activation Energy (kJ/mol) | Relative Rate |

|---|---|---|---|

| Gas phase | 1.0 | 98.7 | 1.0 |

| Benzene | 2.3 | 89.2 | 8.4 |

| Chloroform | 4.8 | 82.6 | 24.7 |

| Methanol | 32.6 | 71.3 | 156.2 |

| Water | 78.4 | 65.8 | 387.5 |

The calculations show that polar solvents significantly accelerate the reaction by stabilizing the polar transition state. The stabilization energy provided by water is approximately 32.9 kJ/mol compared to the gas phase reaction [11].

Catalytic Mechanisms

Computational studies have examined the catalytic mechanisms involving ethyl 1H-imidazole-1-carboxylate in various reactions. The imidazole ring can serve as both a proton acceptor and donor, facilitating acid-base catalysis in ester hydrolysis reactions [13].

The catalytic cycle involves:

- Proton abstraction by imidazole nitrogen

- Enhanced nucleophilicity of attacking species

- Stabilization of tetrahedral intermediate

- Proton transfer to departing group

- Product formation and catalyst regeneration

The computed activation energy for the catalyzed reaction is 9.51 kcal/mol, representing a significant reduction compared to the uncatalyzed process (14.8 kcal/mol) [13]. This catalytic effect is attributed to the ability of imidazole to stabilize transition states through hydrogen bonding and electrostatic interactions.